molecular formula C5H8N2 B189356 4,5-Dimethyl-1H-imidazole CAS No. 2302-39-8

4,5-Dimethyl-1H-imidazole

Cat. No. B189356
CAS RN: 2302-39-8
M. Wt: 96.13 g/mol
InChI Key: YSWBFLWKAIRHEI-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-imidazole is a chemical compound with the molecular formula C5H8N2. It has a molecular weight of 96.13 g/mol . It is also known by other names such as 4,5-Dimethylimidazole and 1H-Imidazole, 4,5-dimethyl .


Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

The IUPAC name for 4,5-Dimethyl-1H-imidazole is 4,5-dimethyl-1H-imidazole . The InChI code is InChI=1S/C5H8N2/c1-4-5(2)7-3-6-4/h3H,1-2H3,(H,6,7) and the InChIKey is YSWBFLWKAIRHEI-UHFFFAOYSA-N . The Canonical SMILES is CC1=C(N=CN1)C .


Physical And Chemical Properties Analysis

4,5-Dimethyl-1H-imidazole has a molecular weight of 96.13 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1. It has a Rotatable Bond Count of 0. Its Exact Mass is 96.068748264 g/mol and its Monoisotopic Mass is also 96.068748264 g/mol. Its Topological Polar Surface Area is 28.7 Ų .

Scientific Research Applications

  • Spectroscopic Characterization and Reactivity Study : Derivatives of 4,5-Dimethyl-1H-imidazole, such as MPDIA and BPDIA, have been synthesized and characterized spectroscopically. Their reactivity has been studied using density functional theory (DFT) calculations and molecular dynamics simulations. These derivatives exhibit potential for electrophilic attack and nonlinear optical properties, suggesting applications in material science (Hossain et al., 2018).

  • Antimicrobial Activity : Some derivatives of 4,5-Dimethyl-1H-imidazole have shown antimicrobial activity against various bacterial strains. This implies potential applications in developing new antimicrobial agents (Thomas et al., 2018).

  • Organic Precursor for Nanoparticles : Imidazole derivatives, including those with 4,5-dimethyl substitutions, have been suggested as organic precursors for the synthesis of zinc oxide nanoparticles, indicating their use in nanotechnology (Padhy et al., 2010).

  • Local Anesthetic Agents : Certain tetrasubstituted imidazole derivatives, including 4,5-dimethyl variants, have been synthesized and evaluated as local anesthetic agents. They showed considerable local anesthetic activity with minimal toxicity, suggesting potential in medical applications (Ran, Li, & Zhang, 2015).

  • Corrosion Inhibition : Arylamino substituted mercaptoimidazole derivatives, including 4,5-dimethyl variants, have been investigated as corrosion inhibitors for carbon steel in acidic media. Their effectiveness in this role suggests applications in materials engineering (Duran, Yurttaş, & Duran, 2021).

  • Antimicrobial and Inhibitory Activity : Novel imidazole derivatives with 4,5-dimethyl substitution have shown antimicrobial activity and potential inhibitory activity against specific proteins, indicating possible applications in pharmaceutical research (Smitha et al., 2018).

  • Antibacterial and Antifungal Activities : Certain piperazine derivatives of 4,5-dimethyl-1H-imidazole have been synthesized and demonstrated excellent antibacterial and antifungal activities, again underscoring their potential in pharmaceutical development (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Future Directions

Imidazole and its derivatives continue to be a rich source of chemical diversity and play an important role in the field of medicinal chemistry. The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs . The future challenges include the development of new methodologies for the synthesis of substituted imidazoles, with an emphasis on the bonds constructed during the formation of the imidazole .

properties

IUPAC Name

4,5-dimethyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2/c1-4-5(2)7-3-6-4/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWBFLWKAIRHEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70177576
Record name 4,5-Dimethyl-1H-imidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-1H-imidazole

CAS RN

2302-39-8
Record name 4,5-Dimethyl-1H-imidazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethyl-1H-imidazole
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Record name 4,5-Dimethyl-1H-imidazole
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Record name 4,5-dimethyl-1H-imidazole
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Record name 4,5-DIMETHYL-1H-IMIDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
190
Citations
KB Benzon, HT Varghese, CY Panicker… - … Acta Part A: Molecular …, 2015 - Elsevier
The optimized molecular structure, vibrational frequencies, corresponding vibrational assignments of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide have been investigated …
Number of citations: 38 www.sciencedirect.com
G Mlostoń, J Romański, M Jasiński… - Tetrahedron …, 2009 - Elsevier
New 1-alkoxy-3-alkyl-4,5-dimethylimidazolium bromides were synthesized by alkylation of the corresponding 1-alkylimidazole 3-oxides, which were conveniently prepared via …
Number of citations: 40 www.sciencedirect.com
L Yurttaş, M Duran, Ş Demirayak, HK Gençer… - Bioorganic & medicinal …, 2013 - Elsevier
In this work, some new 2-[(4,5-dimethyl-1-(arylamino)-1H-imidazol-2-yl)thio]-1-(aryl)ethanone derivatives were synthesized and investigated for their antibacterial, antifungal and …
Number of citations: 40 www.sciencedirect.com
AD Ivanova, EV Korotaev, VY Komarov… - Inorganica Chimica …, 2022 - Elsevier
Iron(II) coordination compounds containing a new ligand, 2,6-bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine (L), of composition [FeL 2 ](NO 3 ) 2 ·H 2 O (1·H 2 O), [FeL 2 ](ClO 4 ) 2 ·0.5H 2 …
Number of citations: 10 www.sciencedirect.com
KB Benzon, HT Varghese, CY Panicker… - … Acta Part A: Molecular …, 2015 - Elsevier
In this work, the vibrational spectral analysis was carried out using FT-IR and FT-Raman spectroscopy of 2-(4-hydroxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. The computations …
Number of citations: 31 www.sciencedirect.com
S Rosepriya, A Thiruvalluvar, K Saravanan… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C19H19FN2O2, the imidazole ring is essentially planar [maximum deviation = 0.0030 (8) Å] and makes dihedral angles of 66.45 (7) and 29.98 (7) with the …
Number of citations: 1 scripts.iucr.org
P Gayathri, J Jayabharathi, K Saravanan… - … Section E: Structure …, 2010 - scripts.iucr.org
(IUCr) 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC …
Number of citations: 10 scripts.iucr.org
S Bharanidharan - malayajournal.org
The imidazoles are important group of compounds with profound interest to medicinal chemists, as these compounds exhibit biological properties such as antifungal, antiallergic, …
Number of citations: 2 www.malayajournal.org
VA Reader - Synlett, 1998 - thieme-connect.com
A mild and convenient synthesis of 2-(methylaminomethyl)-4, 5-dialkyl-1H-imidazoles is described. The procedure was used in the preparation of 2-(methylaminomethyl)-4, 5, 6, 7-…
Number of citations: 4 www.thieme-connect.com
S Rosepriya, A Thiruvalluvar, J Jayabharathi… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C19H19FN2, the imidazole ring is essentially planar [maximum deviation of 0.0015 (9) Å] and makes dihedral angles of 77.61 (9) and 26.93 (10) with the benzene …
Number of citations: 9 scripts.iucr.org

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